molecular formula C17H21N3O3S B267312 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B267312
M. Wt: 347.4 g/mol
InChI Key: FLUFDLLDAKRWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CCT251545 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

CCT251545 inhibits the activity of PAK4 by binding to the ATP-binding site of the protein kinase. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that CCT251545 induces apoptosis in cancer cells, leading to a decrease in cell viability and proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention.

Advantages and Limitations for Lab Experiments

CCT251545 has several advantages for use in lab experiments, including its specificity for PAK4 and its ability to induce apoptosis in cancer cells. However, limitations include the need for further studies to determine its safety and efficacy in animal models and potential toxicity concerns.

Future Directions

There are several potential future directions for the study of CCT251545. One area of interest is the development of combination therapies that include CCT251545 and other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and to explore its potential as a therapeutic agent for other diseases beyond cancer.

Synthesis Methods

The synthesis of CCT251545 involves several steps, including the preparation of the cyclopropylcarbonyl isothiocyanate intermediate, which is then reacted with the appropriate amine to form the carbamothioyl intermediate. The final step involves the reaction of the carbamothioyl intermediate with the appropriate benzamide derivative to form the final product.

Scientific Research Applications

CCT251545 has been studied for its potential applications in cancer research. Specifically, this compound has been shown to inhibit the activity of the protein kinase PAK4, which is involved in the regulation of cell growth and survival. Inhibition of PAK4 activity has been shown to induce apoptosis in cancer cells, making CCT251545 a potential candidate for cancer therapy.

properties

Product Name

4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-(cyclopropanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H21N3O3S/c21-15(18-10-14-2-1-9-23-14)11-5-7-13(8-6-11)19-17(24)20-16(22)12-3-4-12/h5-8,12,14H,1-4,9-10H2,(H,18,21)(H2,19,20,22,24)

InChI Key

FLUFDLLDAKRWTB-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Origin of Product

United States

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